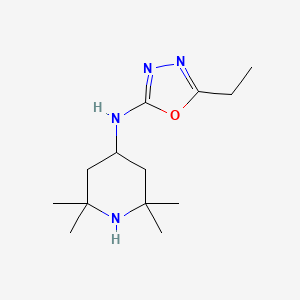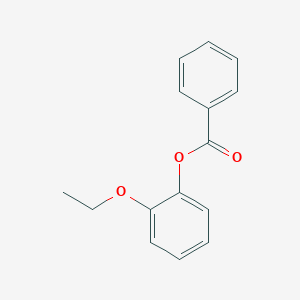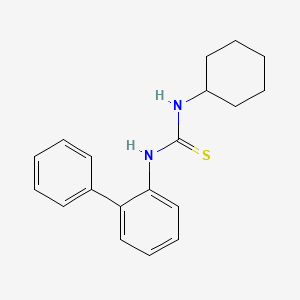![molecular formula C13H22N2O3 B5684049 3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5684049.png)
3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, also known as tacrine, is a potent acetylcholinesterase inhibitor. It was first synthesized in 1960 by Povl Krogsgaard-Larsen, and since then, it has been extensively studied for its potential use in treating Alzheimer's disease and other cognitive disorders.
Mecanismo De Acción
Tacrine works by binding to the active site of acetylcholinesterase, an enzyme that breaks down acetylcholine. By binding to the enzyme, 3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol prevents it from breaking down acetylcholine, leading to an increase in the levels of this neurotransmitter in the brain.
Biochemical and Physiological Effects:
Tacrine has been shown to improve cognitive function in patients with Alzheimer's disease. It can also improve memory and learning in healthy individuals. However, 3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been associated with several side effects, including nausea, vomiting, and liver toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tacrine is a potent acetylcholinesterase inhibitor and can be used in laboratory experiments to study the role of acetylcholine in cognitive function. However, its toxicity and side effects limit its use in animal studies and human clinical trials.
Direcciones Futuras
There are several potential future directions for research on 3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. One area of interest is the development of new 3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol analogs that have improved efficacy and reduced toxicity. Another area of interest is the use of 3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in combination with other drugs for the treatment of Alzheimer's disease and other cognitive disorders. Finally, there is a need for further research on the mechanism of action of 3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol and its effects on the brain and cognitive function.
Métodos De Síntesis
Tacrine can be synthesized through a multistep process starting from 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane. The first step involves acetylation of the nitrogen atoms, followed by a series of reactions involving oxidation, reduction, and deprotection to yield the final product.
Aplicaciones Científicas De Investigación
Tacrine has been extensively studied for its potential use in treating Alzheimer's disease and other cognitive disorders. It works by inhibiting the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. By increasing the levels of acetylcholine in the brain, 3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol can improve cognitive function in patients with Alzheimer's disease.
Propiedades
IUPAC Name |
1-(7-acetyl-9-hydroxy-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-9(16)14-5-12(3)7-15(10(2)17)8-13(4,6-14)11(12)18/h11,18H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUZHUUQBJOLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(CN(CC(C1)(C2O)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-amino-4-cyano-3-methyl-2-thienyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5683981.png)
![2-methyl-3-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5683985.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683995.png)
![4-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5683998.png)


![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5684021.png)



![3-(2-methoxyethyl)-1-[6-(methoxymethyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid](/img/structure/B5684056.png)

![(1S*,5R*)-6-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5684065.png)